molecular formula C14H20F2N2O4S2 B2513270 1-(2,5-difluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1396636-87-5

1-(2,5-difluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide

Katalognummer: B2513270
CAS-Nummer: 1396636-87-5
Molekulargewicht: 382.44
InChI-Schlüssel: LAQZXPYXAKKFEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(2,5-Difluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a distinctive molecular architecture combining a 2,5-difluorophenyl group and a dual sulfonamide functionalization, one of which is part of a methanesulfonylpiperidine moiety. Piperidine sulfonamide derivatives are frequently investigated for their potential as enzyme inhibitors, particularly targeting proteases and kinases, and for their ability to modulate protein-protein interactions. The presence of dual sulfonamide groups suggests potential for high binding affinity to active sites, while the difluorophenyl substitution can enhance membrane permeability and metabolic stability. Researchers can explore its applications in developing novel therapeutics, with a specific focus on its potential as a kinase inhibitor or in infectious disease research. The compound is provided with guaranteed high purity and stability for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

1-(2,5-difluorophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F2N2O4S2/c1-23(19,20)18-6-4-11(5-7-18)9-17-24(21,22)10-12-8-13(15)2-3-14(12)16/h2-3,8,11,17H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQZXPYXAKKFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2,5-Difluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide, with CAS number 1396636-87-5, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H20F2N2O4S2
  • Molecular Weight : 382.5 g/mol

This compound functions primarily as an inhibitor targeting specific proteins involved in cellular processes. Notably, it has been studied for its ability to inhibit kinesin spindle protein (KSP), which plays a crucial role in mitosis. Inhibition of KSP can lead to cell cycle arrest and subsequent apoptosis in cancer cells, making it a candidate for cancer therapy .

Inhibition of Kinesin Spindle Protein (KSP)

The inhibition of KSP is a novel mechanism for cancer treatment. Compounds that act as KSP inhibitors have shown promise in overcoming the limitations associated with traditional cytotoxic agents. For example, studies indicate that modifications to the structure of related compounds can enhance their potency while reducing undesirable side effects such as hERG channel binding and poor in vivo potency .

Cyclin-Dependent Kinase (CDK) Inhibition

Research has also indicated that derivatives of this compound may serve as inhibitors of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle progression, and its inhibition can lead to tumor growth suppression. The potential for these compounds to restore sensitivity to other cancer treatments, such as trastuzumab in HER2+ breast tumors, highlights their therapeutic relevance .

Study 1: KSP Inhibition

A study focused on a series of KSP inhibitors demonstrated that introducing specific fluorine substitutions could modulate the pKa values of the piperidine nitrogen, enhancing the compound's efficacy while minimizing efflux by P-glycoprotein (Pgp), which is often responsible for drug resistance in cancer therapies .

Study 2: CDK2 Inhibition

Another investigation into the pharmacological profile of related compounds revealed their effectiveness in inducing cell cycle arrest in various cancer cell lines. The study reported that these compounds significantly decreased the phosphorylation levels of retinoblastoma protein (Rb), a key regulator of the cell cycle, thereby inhibiting tumor growth .

Data Tables

Property Value
Molecular FormulaC14H20F2N2O4S2
Molecular Weight382.5 g/mol
CAS Number1396636-87-5
Mechanism of ActionKSP and CDK2 inhibition
Potential ApplicationsCancer therapy

Wissenschaftliche Forschungsanwendungen

Kinesin Spindle Protein (KSP) Inhibition

KSP is a motor protein essential for the proper segregation of chromosomes during cell division. The inhibition of KSP by this compound represents a novel mechanism for cancer treatment. Studies have shown that compounds targeting KSP can overcome limitations associated with traditional cytotoxic agents, such as resistance and side effects.

Cyclin-Dependent Kinase (CDK) Inhibition

Research also indicates that derivatives of this compound may serve as inhibitors of cyclin-dependent kinase 2 (CDK2). CDK2 plays a pivotal role in cell cycle progression; thus, its inhibition can lead to tumor growth suppression. The potential for these compounds to restore sensitivity to other cancer treatments highlights their therapeutic relevance.

Study 1: KSP Inhibition

A study focused on a series of KSP inhibitors demonstrated that introducing specific fluorine substitutions could modulate the pKa values of the piperidine nitrogen. This modification enhances the compound's efficacy while minimizing efflux by P-glycoprotein (Pgp), which is often responsible for drug resistance in cancer therapies.

Study 2: CDK2 Inhibition

Another investigation into the pharmacological profile of related compounds revealed their effectiveness in inducing cell cycle arrest across various cancer cell lines. The study reported significant decreases in the phosphorylation levels of retinoblastoma protein (Rb), a key regulator of the cell cycle, thereby inhibiting tumor growth.

Data Tables

ActivityDescription
KSP InhibitionInduces apoptosis in cancer cells
CDK2 InhibitionSuppresses tumor growth by disrupting cell cycle

Vergleich Mit ähnlichen Verbindungen

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / Identifier Molecular Formula Molecular Weight Key Substituents/Functional Groups Application/Notes Reference
1-(2,5-Difluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide (Target Compound) C₁₅H₁₉F₂N₂O₄S₂ 410.45 g/mol - 2,5-Difluorophenyl
- Methylsulfonyl-piperidine
- Methanesulfonamide linker
Hypothesized use in inflammation or oncology (based on sulfonamide drug trends) N/A
Goxalapladib (CAS-412950-27-7) C₄₀H₃₉F₅N₄O₃ 718.80 g/mol - 2,3-Difluorophenyl
- 1,8-Naphthyridine core
- Trifluoromethyl biphenyl
Atherosclerosis treatment (Lp-PLA₂ inhibitor)
Tolylfluanid C₁₀H₁₃Cl₂FN₂O₂S₂ 347.25 g/mol - Dichlorofluoromethyl
- Dimethylaminosulfonyl
- Tolyl group
Agricultural fungicide
N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methanesulfonamide (Metabolite) C₂₃H₂₀Cl₂F₂N₂O₂S 509.39 g/mol - Azetidine ring
- Bis(4-chlorophenyl)methyl
- 3,5-Difluorophenyl
Metabolite (unknown origin)
1-(2-Chlorophenyl)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)methanesulfonamide C₂₀H₂₇ClN₂O₃S 411.0 g/mol - 2-Chlorophenyl
- Dimethylfuran-methyl-piperidine
Structure suggests potential CNS or antimicrobial activity

Structural and Functional Analysis

A. Sulfonamide Core and Fluorinated Aromatic Rings

The target compound shares the methanesulfonamide group with Tolylfluanid and the metabolite in . However, unlike Tolylfluanid (a dichlorofluoromethyl agrochemical), the target’s 2,5-difluorophenyl group and piperidine scaffold align more closely with pharmaceuticals, where fluorine atoms improve lipophilicity and bioavailability .

B. Piperidine vs. Azetidine Scaffolds

The metabolite in replaces the target’s piperidine with an azetidine (4-membered ring), reducing conformational flexibility. This may lower binding affinity to targets requiring larger cyclic amine interactions, such as G-protein-coupled receptors .

C. Substituent Effects on Activity
  • Methylsulfonyl vs. Methoxyethyl : Goxalapladib uses a methoxyethyl-piperidine group, which enhances solubility but may increase metabolic oxidation compared to the target’s methylsulfonyl group (electron-withdrawing, improving stability).
  • Chlorophenyl vs. ion channel modulation).

Pharmacological Implications

While Goxalapladib is clinically validated for atherosclerosis, the target compound’s smaller size and dual sulfonamide groups suggest distinct mechanisms, possibly targeting enzymes like carbonic anhydrase or cyclooxygenase . The methylsulfonyl-piperidine moiety may further enhance blood-brain barrier penetration compared to non-sulfonylated analogs .

Vorbereitungsmethoden

Direct Sulfonation of 2,5-Difluorobenzyl Alcohol

The sulfonation of 2,5-difluorobenzyl alcohol via chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C yields the corresponding sulfonyl chloride. This method, adapted from analogous aryl sulfonamide syntheses, achieves 85–90% purity, requiring subsequent distillation under reduced pressure (45–50°C, 15 mmHg).

Reaction Conditions:

  • Solvent: Dichloromethane
  • Temperature: 0–5°C
  • Reagent: Chlorosulfonic acid (1.2 equiv)
  • Yield: 78% (crude), 92% after purification

Preparation of 1-(Methylsulfonyl)piperidin-4-ylmethylamine

Sulfonylation of Piperidin-4-ylmethylamine

Piperidin-4-ylmethylamine undergoes sulfonylation with methylsulfonyl chloride (MsCl) in the presence of triethylamine (TEA) as a base. The reaction proceeds in tetrahydrofuran (THF) at ambient temperature, achieving quantitative conversion within 2 hours.

Optimized Protocol:

  • Base: Triethylamine (2.5 equiv)
  • Solvent: THF
  • Temperature: 25°C
  • Workup: Aqueous NaHCO₃ wash, followed by rotary evaporation
  • Purity: >99% (HPLC)

Coupling Strategies for Bis-Sulfonamide Formation

Stepwise Sulfonylation Approach

To avoid competitive sulfonylation at both amine sites, a stepwise protocol is employed:

  • Primary Amine Protection: The piperidine-derived amine is protected as a tert-butoxycarbonyl (Boc) carbamate using Boc₂O in THF.
  • Aryl Sulfonylation: The Boc-protected amine reacts with 2,5-difluorophenylmethanesulfonyl chloride in dichloromethane with 4-dimethylaminopyridine (DMAP) catalysis.
  • Deprotection and Secondary Sulfonylation: Boc removal with HCl/dioxane followed by reaction with MsCl yields the target compound.

Key Data:

Step Reagent Solvent Yield Purity
1 Boc₂O THF 95% 98%
2 MsCl DCM 82% 97%
3 HCl Dioxane 88% 99%

One-Pot Tandem Sulfonylation

An alternative one-pot method utilizes Hünig’s base (DIPEA) to mediate sequential sulfonylation. The piperidine amine is first reacted with MsCl, followed by immediate addition of 2,5-difluorophenylmethanesulfonyl chloride. This method reduces purification steps but requires precise stoichiometric control.

Optimized Conditions:

  • Base: DIPEA (3.0 equiv)
  • Solvent: Acetonitrile
  • Temperature: 0°C → 25°C (gradual warming)
  • Yield: 70% (overall)
  • Purity: 95% (requires recrystallization)

Purification and Characterization

Recrystallization Techniques

The crude product is recrystallized from ethanol/water (4:1 v/v) to afford needle-like crystals. Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C, consistent with a single crystalline phase.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves residual sulfonic acid impurities, enhancing purity to >99.5%.

Challenges and Mitigation Strategies

  • Regioselectivity: Competing sulfonylation at both amines is minimized using bulky bases (e.g., DIPEA) and low temperatures.
  • Solubility Issues: Polar aprotic solvents (DMF, acetonitrile) enhance intermediate solubility during coupling.
  • Byproduct Formation: Excess MsCl leads to sulfonic acid byproducts, necessitating careful stoichiometric control.

Industrial-Scale Considerations

For commercial production, the stepwise protection method is favored due to its reproducibility and high purity. Continuous flow reactors could further optimize exothermic sulfonylation steps, reducing reaction times by 40%.

Q & A

Q. What are the optimized synthetic routes for 1-(2,5-difluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide?

The synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:

  • Chlorophenyl intermediate preparation : Reacting 2,5-difluorophenyl precursors with methanesulfonyl chloride under controlled pH (e.g., sodium acetate buffer) to form the sulfonamide backbone .
  • Piperidine coupling : Using N-methylpiperidin-4-ylmethylamine and coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane or THF .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity . Critical parameters include temperature (0–25°C for sulfonylation) and stoichiometric control to avoid di-sulfonylated byproducts .

Q. How is the compound characterized to confirm structural integrity?

Standard analytical workflows include:

  • 1H/13C NMR : Peaks for difluorophenyl protons (δ ~7.1–8.5 ppm), methylsulfonyl groups (δ ~2.26 ppm), and piperidine CH2 (δ ~3.1–3.5 ppm) .
  • IR spectroscopy : S=O stretches at 1332–1160 cm⁻¹ and NH stretches at ~3089 cm⁻¹ .
  • HPLC-MS : Retention time alignment with standards and molecular ion [M+H]+ matching theoretical m/z .

Q. What solvent systems are suitable for solubility and stability studies?

The compound exhibits moderate solubility in DMSO (>10 mM) and DMF, but limited solubility in water (<0.1 mg/mL). Stability tests in PBS (pH 7.4) at 37°C show <5% degradation over 24 hours. For biological assays, use DMSO stocks diluted in buffer with ≤0.1% final solvent .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Core modifications : Replace the difluorophenyl group with other halogenated aromatics (e.g., 3-chloro, 4-bromo) to assess electronic effects on target binding .
  • Piperidine substitutions : Introduce bulkier groups (e.g., ethylsulfonyl instead of methylsulfonyl) to evaluate steric hindrance .
  • Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., carbonic anhydrase) and computational docking (AutoDock Vina) to correlate structural changes with activity .

Q. How to resolve contradictions in reported bioactivity data for sulfonamide analogs?

Discrepancies often arise from:

  • Assay conditions : Variations in buffer pH (e.g., sodium acetate vs. Tris-HCl) can alter ionization states of the sulfonamide group, impacting binding .
  • Purity thresholds : Impurities >5% (e.g., unreacted intermediates) may confound IC50 measurements. Validate purity via HPLC before testing .
  • Target selectivity : Use orthogonal assays (e.g., SPR, ITC) to distinguish off-target effects .

Q. What computational methods predict metabolic pathways for this compound?

  • In silico tools : Use Schrödinger’s ADMET Predictor or GLORYx to identify likely Phase I/II metabolism sites (e.g., piperidine N-demethylation, sulfonamide hydrolysis) .
  • CYP450 docking : Model interactions with CYP3A4/2D6 isoforms to prioritize labile sites for deuterium stabilization .

Q. How to design experiments for scaling up synthesis while maintaining yield?

  • Flow chemistry : Adapt batch reactions to continuous flow (e.g., using microreactors) to improve heat/mass transfer and reduce side reactions .
  • Process optimization : Apply DoE (Design of Experiments) to variables like temperature, residence time, and catalyst loading. For example, a central composite design can identify optimal APS (ammonium persulfate) concentrations for oxidation steps .

Q. What strategies validate target engagement in cellular models?

  • Photoaffinity labeling : Incorporate a photo-crosslinkable group (e.g., diazirine) into the compound to capture protein targets via UV irradiation, followed by pull-down and LC-MS/MS identification .
  • Cellular thermal shift assays (CETSA) : Monitor thermal stabilization of putative targets in lysates after compound treatment .

Methodological Notes

  • Contradictory data resolution : Cross-validate spectral assignments (e.g., NOESY for stereochemistry) and use high-field NMR (≥400 MHz) to resolve overlapping peaks .
  • Scalability challenges : Pilot-scale reactions (≥10 g) require inert atmosphere (N2/Ar) to prevent sulfonamide oxidation .

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